molecular formula C15H21NO4S B2539874 Boc-(S)-alpha-(2-thiophenylmethyl)-proline CAS No. 1217823-56-7

Boc-(S)-alpha-(2-thiophenylmethyl)-proline

Cat. No.: B2539874
CAS No.: 1217823-56-7
M. Wt: 311.4
InChI Key: DDYQQTCCFAWKHK-HNNXBMFYSA-N
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Description

Boc-(S)-alpha-(2-thiophenylmethyl)-proline is a synthetic compound that belongs to the class of proline derivatives It is characterized by the presence of a thiophenylmethyl group attached to the alpha carbon of the proline ring, and a tert-butoxycarbonyl (Boc) protecting group attached to the nitrogen atom

Mechanism of Action

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Boc-(S)-alpha-(2-thiophenylmethyl)-proline typically involves the following steps:

    Protection of Proline: The proline is first protected by reacting it with tert-butoxycarbonyl anhydride (Boc2O) in the presence of a base such as triethylamine. This step results in the formation of Boc-protected proline.

    Introduction of Thiophenylmethyl Group: The Boc-protected proline is then reacted with a thiophenylmethyl halide (e.g., 2-thiophenylmethyl chloride) in the presence of a base such as sodium hydride or potassium carbonate. This step introduces the thiophenylmethyl group to the alpha carbon of the proline ring.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. Common techniques include the use of continuous flow reactors and automated synthesis systems to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

Boc-(S)-alpha-(2-thiophenylmethyl)-proline can undergo various chemical reactions, including:

    Oxidation: The thiophenylmethyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The compound can be reduced to remove the Boc protecting group using reducing agents like trifluoroacetic acid or hydrogen in the presence of a palladium catalyst.

    Substitution: The thiophenylmethyl group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Trifluoroacetic acid, hydrogen with palladium catalyst.

    Substitution: Various nucleophiles such as amines, alcohols, or thiols.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Deprotected proline derivatives.

    Substitution: Substituted proline derivatives with different functional groups.

Scientific Research Applications

Boc-(S)-alpha-(2-thiophenylmethyl)-proline has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of new pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.

    Industry: It is used in the development of new materials with unique properties, such as polymers and catalysts.

Comparison with Similar Compounds

Boc-(S)-alpha-(2-thiophenylmethyl)-proline can be compared with other proline derivatives, such as:

    Boc-(S)-alpha-methylproline: Lacks the thiophenylmethyl group, resulting in different chemical and biological properties.

    Boc-(S)-alpha-(2-furylmethyl)-proline:

    Boc-(S)-alpha-(2-pyridylmethyl)-proline: Features a pyridylmethyl group, which can influence its binding to molecular targets and its overall biological activity.

The uniqueness of this compound lies in its specific structural features, which confer distinct chemical reactivity and potential for diverse applications in research and industry.

Properties

IUPAC Name

(2S)-1-[(2-methylpropan-2-yl)oxycarbonyl]-2-(thiophen-2-ylmethyl)pyrrolidine-2-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21NO4S/c1-14(2,3)20-13(19)16-8-5-7-15(16,12(17)18)10-11-6-4-9-21-11/h4,6,9H,5,7-8,10H2,1-3H3,(H,17,18)/t15-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DDYQQTCCFAWKHK-HNNXBMFYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCCC1(CC2=CC=CS2)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1CCC[C@]1(CC2=CC=CS2)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21NO4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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